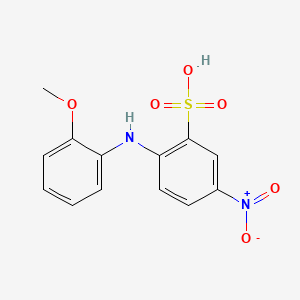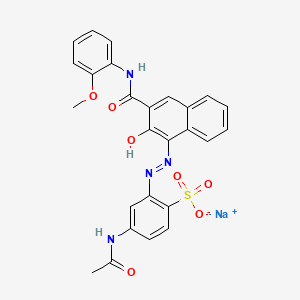
1-Ethyl-4-methylquinolinium p-toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-methylquinolinium p-toluenesulfonate is an organic compound that belongs to the quinolinium family. It is characterized by the presence of an ethyl group at the first position and a methyl group at the fourth position of the quinolinium ring, combined with a p-toluenesulfonate anion.
Preparation Methods
The synthesis of 1-Ethyl-4-methylquinolinium p-toluenesulfonate typically involves the quaternization of 4-methylquinoline with ethyl iodide, followed by the reaction with p-toluenesulfonic acid. The reaction conditions often include:
Solvent: Acetonitrile or ethanol
Temperature: Reflux conditions
Reaction Time: Several hours to ensure complete quaternization
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1-Ethyl-4-methylquinolinium p-toluenesulfonate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinolinium N-oxide derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinolinium nitrogen.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Ethyl-4-methylquinolinium p-toluenesulfonate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various quinolinium derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-methylquinolinium p-toluenesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
1-Ethyl-4-methylquinolinium p-toluenesulfonate can be compared with other quinolinium derivatives, such as:
- 1-Methylquinolinium p-toluenesulfonate
- 1-Ethylquinolinium p-toluenesulfonate
- 4-Methylquinolinium p-toluenesulfonate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications
Properties
CAS No. |
55952-56-2 |
|---|---|
Molecular Formula |
C19H21NO3S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-ethyl-4-methylquinolin-1-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H14N.C7H8O3S/c1-3-13-9-8-10(2)11-6-4-5-7-12(11)13;1-6-2-4-7(5-3-6)11(8,9)10/h4-9H,3H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
IVVQOSKVQMKYEQ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=CC=C(C2=CC=CC=C21)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


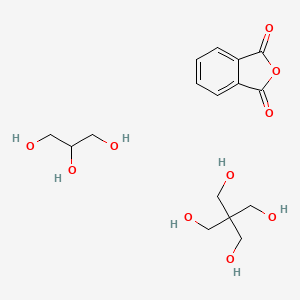
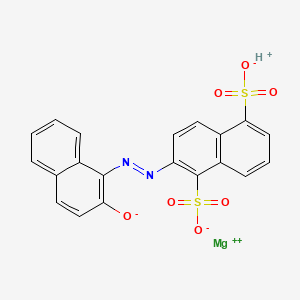
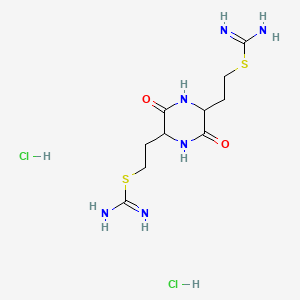
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide](/img/structure/B13767600.png)
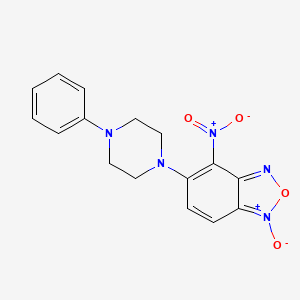
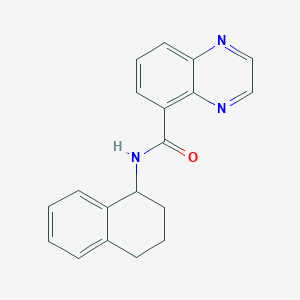
![3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol](/img/structure/B13767637.png)
![Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate](/img/structure/B13767643.png)

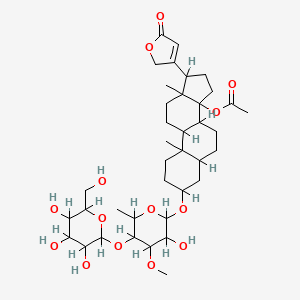
![N-[5-(Diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B13767654.png)
